Chemical structure and properties of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol
Chemical structure and properties of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol
An In-depth Technical Guide to the Pyrazolyl-Pyridinyl-Methanol Scaffold: Focus on [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol
Introduction
The pyrazole ring is a privileged five-membered diazole heterocycle that serves as a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities.[1] When fused or linked to other heterocyclic systems, such as pyridine, the resulting scaffold often exhibits enhanced pharmacological properties, acting as a versatile framework for interacting with various biological targets. This technical guide provides a comprehensive examination of the [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol molecule.
Due to the nascent stage of research into this specific isomer, this document will leverage established data from closely related analogs and foundational chemical principles to construct a predictive yet robust technical profile. We will explore its molecular structure, predicted physicochemical properties, plausible synthetic and characterization workflows, and its potential applications in drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Molecular Profile and Physicochemical Properties
The unique arrangement of the pyrazole and pyridine rings, combined with the reactive hydroxymethyl group, defines the chemical personality of [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol.
Core Chemical Identity
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IUPAC Name: [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol
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Molecular Formula: C₉H₉N₃O
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Molecular Weight: 175.19 g/mol [2]
Physicochemical Characteristics
The properties of this molecule are dictated by the interplay between the aromatic, electron-rich pyrazole ring, the electron-deficient pyridine ring, and the polar, hydrogen-bonding hydroxymethyl group. The table below summarizes key predicted and known properties, drawing comparisons with a well-documented isomer, (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol, to provide authoritative context.
| Property | [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol (Target) | (6-(1H-Pyrazol-1-yl)pyridin-3-yl)methanol (Isomer) | Reference |
| CAS Number | Not Available | 748796-38-5 | [3] |
| Molecular Weight | 175.19 g/mol | 175.19 g/mol | [2] |
| Physical Form | Solid (Predicted) | Solid | [2][3] |
| Purity | Dependent on Synthesis | 96% (Typical) | [3] |
| InChI Key | Predicted: VJGBDROPWUIYLD-UHFFFAOYSA-N (Isomer Key) | VJGBDROPWUIYLD-UHFFFAOYSA-N | [2][3] |
| Storage | Sealed in dry, room temperature (Recommended) | Sealed in dry, room temperature | [3] |
Part 2: Synthesis and Characterization
A robust and reproducible synthetic pathway is paramount for enabling further research. While a specific protocol for the target molecule is not published, a chemically sound route can be proposed based on established N-arylation methodologies for pyrazoles.
Proposed Retrosynthetic Analysis
The most logical approach involves the formation of the C-N bond between the pyridine and pyrazole rings. This can be achieved through a nucleophilic substitution reaction, where the pyrazole anion attacks an electrophilic pyridine derivative. The choice of a copper- or palladium-catalyzed cross-coupling reaction is a field-proven strategy for such transformations, offering high yields and good functional group tolerance.
Caption: Proposed retrosynthetic pathway for the target molecule.
Experimental Protocol: Proposed Synthesis via Ullmann Condensation
This protocol is a self-validating system, designed with internal checks for reaction progression and purification.
Objective: To synthesize [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol.
Materials:
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2-Chloro-3-(hydroxymethyl)pyridine (1.0 eq)
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1H-Pyrazole (1.2 eq)
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Copper(I) Iodide (CuI) (0.1 eq)
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Potassium Carbonate (K₂CO₃) (2.5 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Brine solution
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Anhydrous Magnesium Sulfate (MgSO₄)
Methodology:
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Reaction Setup: To a dry, three-necked flask under a nitrogen atmosphere, add 2-chloro-3-(hydroxymethyl)pyridine, 1H-pyrazole, CuI, and K₂CO₃.
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Causality: An inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst, which would render it inactive. K₂CO₃ acts as the base to deprotonate the pyrazole, forming the nucleophile required for the coupling reaction.
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Solvent Addition: Add anhydrous DMF via syringe.
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Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr-type mechanism of the Ullmann condensation.
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Reaction Execution: Heat the mixture to 110-120 °C and stir vigorously for 12-24 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting pyridine material indicates completion.
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Workup: Cool the reaction mixture to room temperature. Dilute with water and extract three times with ethyl acetate.
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Causality: The aqueous workup removes the inorganic salts (K₂CO₃, KCl) and the DMF solvent.
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Purification (Initial): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Causality: The brine wash removes residual water from the organic phase. MgSO₄ is a drying agent.
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Purification (Final): Purify the crude residue by column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to isolate the final product.
Characterization Workflow
Confirmation of the product's identity and purity is achieved through a standard analytical workflow.
Caption: Standard workflow for purification and characterization.
Predicted Spectroscopic Data
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¹H NMR: The spectrum should feature distinct aromatic signals for the three pyridine protons and three pyrazole protons. A key diagnostic signal will be a singlet or a triplet (if coupled to the hydroxyl proton) around 4.5-4.8 ppm corresponding to the two protons of the CH₂OH group. A broad singlet for the OH proton would also be expected.
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¹³C NMR: Approximately 9 distinct carbon signals are expected in the aromatic region (around 110-150 ppm) and one signal in the aliphatic region (around 60-65 ppm) for the CH₂OH carbon.
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IR Spectroscopy: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretch of the alcohol.[4] Peaks corresponding to aromatic C-H and C=N/C=C bonds will be present in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.[5]
Part 3: Relevance in Drug Development
The pyrazolyl-pyridine core is a well-established pharmacophore found in numerous biologically active agents. The addition of a hydroxymethyl group provides a crucial handle for hydrogen bonding or further chemical modification.
The Pyrazolyl-Pyridine Scaffold: A Privileged Structure
Compounds containing the 2-(1H-pyrazol-1-yl)pyridine moiety have demonstrated significant activity as inhibitors of ALK5 (TGFβ receptor I kinase), which plays a role in dermal scarring.[6] This highlights the scaffold's ability to fit into and interact with kinase active sites, a major target class in modern drug discovery. The general class of pyrazole derivatives is widely explored for anticancer, anti-inflammatory, and antimicrobial activities.[1]
Potential Therapeutic Applications
Based on the activities of related molecules, [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol could be a valuable building block or lead compound in several therapeutic areas.
Caption: Logical relationships of the core scaffold to potential applications.
Structure-Activity Relationship (SAR) Insights
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Methanol Group Position: The placement of the hydroxymethyl group at the 3-position of the pyridine ring, adjacent to the pyrazole linkage, creates a specific steric and electronic environment compared to its isomer with the group at the 6-position. This can profoundly influence binding affinity and selectivity for a given protein target by altering the molecule's ability to form key hydrogen bonds.
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Vector for Modification: The primary alcohol is an excellent synthetic handle. It can be oxidized to an aldehyde or carboxylic acid, or converted into an ether or ester, allowing for the systematic exploration of the surrounding chemical space to optimize potency and pharmacokinetic properties.
Part 4: Safety and Handling
While specific toxicity data for [2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol is unavailable, data from its isomer (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol (CAS 748796-38-5) should be used as a precautionary guide.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
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Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
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Handling: Should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol represents a promising yet underexplored molecule at the intersection of two powerful heterocyclic systems. While direct experimental data is sparse, this guide has established a comprehensive technical profile through logical inference, analysis of isomeric systems, and the application of fundamental chemical principles. Its predicted properties, plausible high-yield synthesis, and positioning within the medicinally-relevant pyrazolyl-pyridine chemical space make it a compelling building block for drug discovery campaigns, particularly in the areas of kinase inhibition and anti-fibrotic therapies. Further investigation into this specific isomer is warranted to fully unlock its therapeutic potential.
References
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PubChem . 2-(1-(1-Methylethyl)-1H-pyrazol-5-yl)-3-pyridinemethanol. Available from: [Link]
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PubMed . Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. Available from: [Link]
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PubChem . Pyrazin-2-yl(pyrazolo[1,5-a]pyridin-3-yl)methanol. Available from: [Link]
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EPJ Web of Conferences . Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available from: [Link]
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